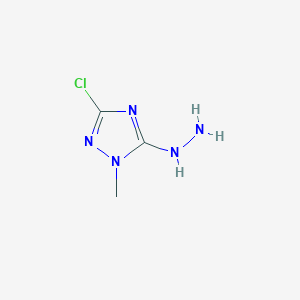

3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole

Overview

Description

3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, has been a subject of interest in recent years . Various methods have been developed, including reactions of hydrazines and formamide under microwave irradiation . Other methods involve multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .Molecular Structure Analysis

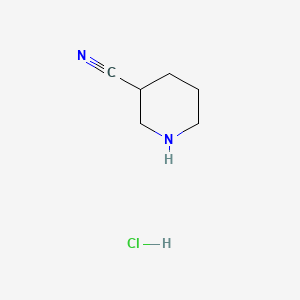

The molecular structure of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole is characterized by the presence of a 1,2,4-triazole ring . This ring is a heterocyclic compound containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

1,2,4-Triazoles, including 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, exhibit both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms .Scientific Research Applications

Comprehensive Analysis of “3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole”:

Pharmaceutical Applications

The 1,2,4-triazole motif is a common feature in many pharmaceuticals due to its ability to form non-covalent bonds with biological receptors. This compound could potentially be used in the development of new medications with antiviral, antibacterial, and antifungal properties .

Catalysis

1,2,4-Triazoles are known to accept and transfer acyl groups in synthetic reactions. This compound may serve as a catalyst in the synthesis of esters and other organic compounds .

Material Science

Due to its unique structure and properties, this compound could have applications in material sciences, possibly in the creation of new materials with specific desired properties .

Biological Research

This compound may be used in drug-discovery studies against cancer cells, microbes, and various diseases due to its presence in biologically active scaffolds .

Antioxidant Research

The triazole ring system is known for its antioxidant properties. This compound could be explored for its potential use as an antioxidant in various applications .

Agrochemistry

Triazoles have uses in agrochemistry; thus, this compound might find applications in the development of new agrochemicals .

Anticancer Research

Its unique structure allows for interactions with enzymes and receptors which could be beneficial in anticancer research .

Antituberculosis Research

The compound’s ability to form various non-covalent bonds might make it useful in the study of treatments for tuberculosis .

Mechanism of Action

While the specific mechanism of action for 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole is not mentioned in the retrieved papers, 1,2,4-triazoles are known to have broad biological activities. They have been found to be effective against a number of DNA and RNA viruses . They are also known to inhibit the polymerase activity of reverse transcriptase, an enzyme crucial for the replication of HIV-1 .

Future Directions

The future directions for the study of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name |

(5-chloro-2-methyl-1,2,4-triazol-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXDCYZJZQXOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)

![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)